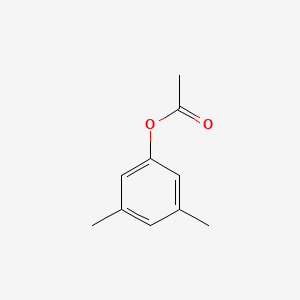
3,5-Dimethylphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,5-Dimethylphenyl acetate” is a chemical compound with the molecular formula C10H12O2 . It is used in various chemical reactions and has been referenced in several scientific literature .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a study describes the regioselective synthesis of mixed cellulose 3,5-dimethylphenyl and α-phenylethyl carbamate selectors . Another study discusses the synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . More detailed structural information can be found in databases like PubChem .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 178.23 g/mol . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . More detailed properties can be found in databases like PubChem .
科学的研究の応用
Chemical Reactivity and Aggregation
Jackman, Petrei, and Smith (1991) studied the rates of exchange of the 3,5-dimethylphenolate ion in various solvents, revealing insights into the reactivity and aggregation behavior of derivatives of 3,5-dimethylphenyl acetate. This research helps understand the compound's behavior in weakly polar, aprotic solvents, which is crucial for its applications in chemical synthesis and industrial processes (Jackman, Petrei, & Smith, 1991).
Role in Zinc Complex Formation
Sarma, Kalita, and Baruah (2009) explored the role of 3,5-dimethylpyrazole, a related compound, in forming zinc complexes. This research could provide a basis for understanding similar interactions involving this compound, potentially leading to applications in coordination chemistry and material science (Sarma, Kalita, & Baruah, 2009).
Photolysis Monitoring
Wong et al. (1996) conducted studies on the photolysis of related compounds, including 3,5-dimethoxybenzyl acetate. Their research using membrane introduction mass spectrometry (MIMS) for on-line monitoring provides insights into the photolytic behavior of similar compounds like this compound, which could be significant in environmental chemistry and photochemical reactions (Wong et al., 1996).
Enhancing Polymer Flexibility
Chung, Choi, Park, and Chun (2012) investigated the impact of the 3,5-dimethylphenyl group on the low-temperature flexibility of polyurethane copolymers. This research demonstrates how modifications with groups similar to this compound can enhance material properties, particularly in polymers, which has implications for materials science and engineering applications (Chung, Choi, Park, & Chun, 2012).
Solubility and Thermodynamics
The solubility and thermodynamic properties of related compounds, like 3,5-dimethylpyrazole, in various solvents have been studied by Yao et al. (2017). Such research can provide valuable information for understanding the solubility and interaction of this compound in different solvent systems, which is essential in chemical engineering and formulation chemistry (Yao et al., 2017).
Chiral Separation in Chromatography
Yamamoto, Hayashi, and Okamoto (2003) synthesized chitin carbamate derivatives, including 3,5-dimethylphenyl carbamates, and applied them as chiral stationary phases in high-performance liquid chromatography (HPLC). This application could be relevant for the use of this compound in analytical and preparative chromatography, particularly in chiral separations (Yamamoto, Hayashi, & Okamoto, 2003).
特性
CAS番号 |
877-82-7 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
acetic acid;3,5-dimethylphenol |
InChI |
InChI=1S/C8H10O.C2H4O2/c1-6-3-7(2)5-8(9)4-6;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |
InChIキー |
BRYARUBITSWERR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C)C |
正規SMILES |
CC1=CC(=CC(=C1)O)C.CC(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
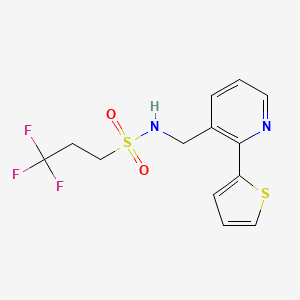
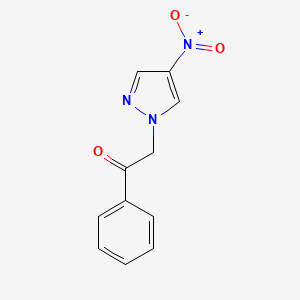
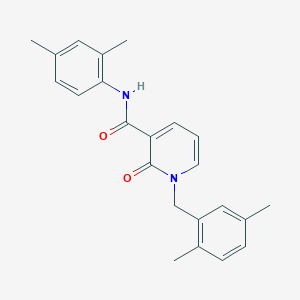
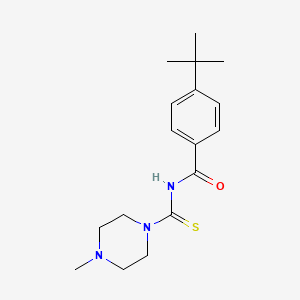
![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)
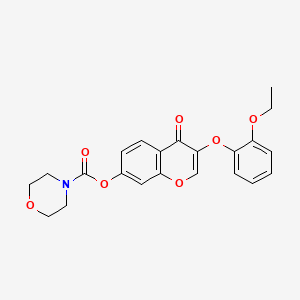

![ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate](/img/structure/B2364372.png)
![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2364376.png)

![3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2364378.png)
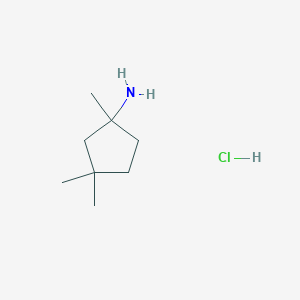

![Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2364383.png)
